N-(3-ETHOXY-4-METHOXYBENZYL)-N-PHENYLAMINE
Description
N-(3-ETHOXY-4-METHOXYBENZYL)-N-PHENYLAMINE is a secondary amine featuring a benzyl core substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively. The N-phenylamine moiety (a benzene ring directly bonded to the amine nitrogen) distinguishes it from primary amines and imines. Key applications may include:
- Catalysis: As a ligand in asymmetric synthesis due to electron-donating substituents.
- Bioactivity: Potential aggregation inhibition in neurodegenerative diseases, as seen in other N-phenylamine derivatives .
- Coordination chemistry: The ethoxy and methoxy groups could act as directing groups in metal-catalyzed C–H functionalization .
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-19-16-11-13(9-10-15(16)18-2)12-17-14-7-5-4-6-8-14/h4-11,17H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELNQLPVIDFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-N-phenylamine typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxy-4-methoxybenzyl)-N-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
N-(3-Ethoxy-4-methoxybenzyl)-N-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-N-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with cellular receptors to exert therapeutic effects.
Comparison with Similar Compounds
Key Insights :
- The target compound lacks the rigid aza-heteroaromatic scaffold of triazine-based ligands, which may reduce enantioselectivity. However, its methoxy/ethoxy groups could enhance electron density, improving metal coordination .
- Steric bulk from the benzyl group might limit substrate accessibility compared to smaller ligands.
Bioactivity in Tauopathy Models
N-Phenylamine derivatives are investigated for inhibiting protein aggregation. identifies derivatives like N-phenylpropionamide as tau aggregation inhibitors:
Key Insights :
Role in Metal-Catalyzed Reactions
Compounds with directing groups (e.g., N,O-bidentate) are pivotal in C–H activation. describes N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide as a directing group:
Key Insights :
Theoretical Properties and Electronic Effects
employs DFT calculations (B3LYP/6-31G**) to analyze a triazolone derivative with benzylideneamino and methoxy groups:
Key Insights :
- Reduced electron density on the N-atom (vs. triazolone) may lower nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
